4-(2-fluorobenzyl)-2-(4-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
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Overview
Description
4-(2-fluorobenzyl)-2-(4-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a synthetic organic compound belonging to the class of benzothiadiazine derivatives This compound is characterized by the presence of a fluorobenzyl group, a methoxyphenyl group, and a benzothiadiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorobenzyl)-2-(4-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide typically involves the following steps:
Formation of the Benzothiadiazine Core: The benzothiadiazine core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzenesulfonamide and carbonyl compounds, under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 2-fluorobenzyl halides and suitable nucleophiles.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through electrophilic aromatic substitution reactions using 4-methoxyphenyl halides and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(2-fluorobenzyl)-2-(4-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-fluorobenzyl)-2-(4-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Acting as an agonist or antagonist of specific receptors, thereby influencing cellular signaling pathways.
Modulating Gene Expression: Affecting the expression of genes related to disease pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-(2-chlorobenzyl)-2-(4-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide: Similar structure with a chlorine atom instead of fluorine.
4-(2-bromobenzyl)-2-(4-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-(2-fluorobenzyl)-2-(4-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and pharmacokinetic profile compared to its chlorine and bromine analogs.
Properties
Molecular Formula |
C21H17FN2O4S |
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Molecular Weight |
412.4 g/mol |
IUPAC Name |
4-[(2-fluorophenyl)methyl]-2-(4-methoxyphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
InChI |
InChI=1S/C21H17FN2O4S/c1-28-17-12-10-16(11-13-17)24-21(25)23(14-15-6-2-3-7-18(15)22)19-8-4-5-9-20(19)29(24,26)27/h2-13H,14H2,1H3 |
InChI Key |
FCYXWMLVIIKMAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4F |
Origin of Product |
United States |
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